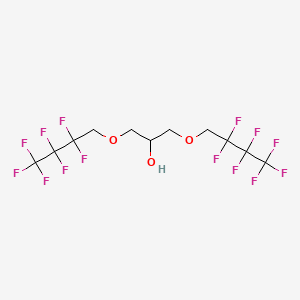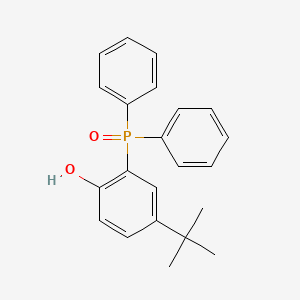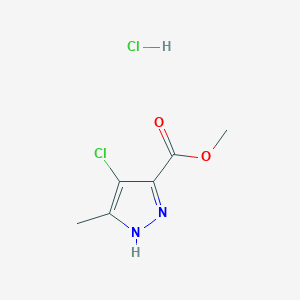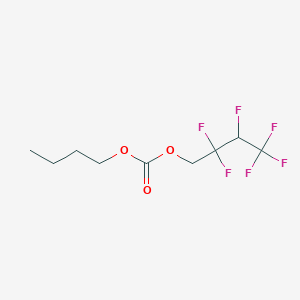
1-(2-Amino-3,6-dibromophenyl)naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(2-Amino-3,6-dibromophényl)naphtalène-2-ol est un composé organique complexe caractérisé par la présence de substituants amino et brome sur un système cyclique naphtalène
Méthodes De Préparation
La synthèse du 1-(2-Amino-3,6-dibromophényl)naphtalène-2-ol implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend la bromation du naphtalène-2-ol suivie d'une amination. Les conditions réactionnelles nécessitent souvent l'utilisation d'agents bromants tels que le brome ou le N-bromosuccinimide (NBS) en présence d'un catalyseur. L'étape d'amination subséquente peut être réalisée en utilisant de l'ammoniac ou un dérivé d'amine dans des conditions contrôlées .
Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires mais sont optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu et de systèmes automatisés afin d'assurer une qualité et un rendement constants.
Analyse Des Réactions Chimiques
Le 1-(2-Amino-3,6-dibromophényl)naphtalène-2-ol subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de quinones ou d'autres dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, entraînant la formation de dérivés amines ou alcools réduits.
Substitution : Les atomes de brome du composé peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des naphtoquinones, tandis que les réactions de substitution peuvent produire une variété de naphtalènes substitués.
Applications de la recherche scientifique
Le 1-(2-Amino-3,6-dibromophényl)naphtalène-2-ol a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de construction pour la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 1-(2-Amino-3,6-dibromophényl)naphtalène-2-ol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et entraînant divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies pathogéniques, exerçant ainsi des effets thérapeutiques.
Applications De Recherche Scientifique
1-(2-Amino-3,6-dibromophenyl)naphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-3,6-dibromophenyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Le 1-(2-Amino-3,6-dibromophényl)naphtalène-2-ol peut être comparé à d'autres composés similaires tels que :
1-(2-Amino-3,6-dichlorophényl)naphtalène-2-ol : Structure similaire mais avec des substituants chlore au lieu de brome.
1-(2-Amino-3,6-difluorophényl)naphtalène-2-ol : Contient des substituants fluor, conduisant à des propriétés chimiques différentes.
1-(2-Amino-3,6-diiodophényl)naphtalène-2-ol : Les substituants iode entraînent une réactivité et des applications distinctes.
La particularité du 1-(2-Amino-3,6-dibromophényl)naphtalène-2-ol réside dans ses substituants brome spécifiques, qui confèrent des propriétés chimiques et biologiques uniques par rapport à ses analogues.
Propriétés
Formule moléculaire |
C16H11Br2NO |
|---|---|
Poids moléculaire |
393.07 g/mol |
Nom IUPAC |
1-(2-amino-3,6-dibromophenyl)naphthalen-2-ol |
InChI |
InChI=1S/C16H11Br2NO/c17-11-6-7-12(18)16(19)15(11)14-10-4-2-1-3-9(10)5-8-13(14)20/h1-8,20H,19H2 |
Clé InChI |
DQMOCAHUDOXEEG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC(=C3N)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B12089500.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine](/img/structure/B12089506.png)






![2-Propanol, 1-[(1,1-dimethylethyl)amino]-](/img/structure/B12089545.png)



![1-(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12089568.png)

